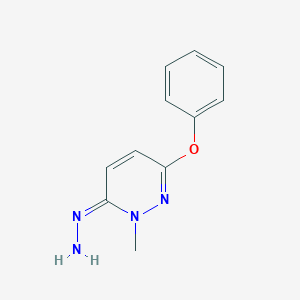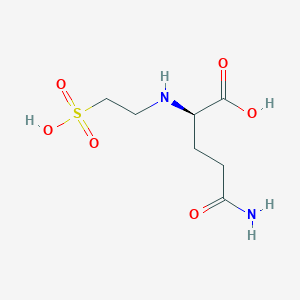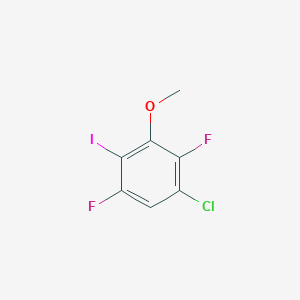
1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene is an aromatic compound with a complex structure, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the chlorine, fluorine, iodine, and methoxy groups sequentially. The reaction conditions often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The halogen groups (chlorine, fluorine, iodine) can be reduced to form simpler benzene derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOCH3) in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nucleophilic substitution can produce derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple halogen atoms and the methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact mechanism can vary depending on the specific application and the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
- 1-Chloro-2,3-difluoro-4-methoxybenzene
- 1-Chloro-2,4-difluoro-5-methoxybenzene
- 1-Bromo-2,5-difluoro-4-iodo-3-methoxybenzene
Uniqueness: 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene is unique due to its specific arrangement of substituents on the benzene ring, which can result in distinct chemical and physical properties compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H4ClF2IO |
|---|---|
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
1-chloro-2,5-difluoro-4-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H4ClF2IO/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
Clave InChI |
UAOVJCHHLIVCBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1F)Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


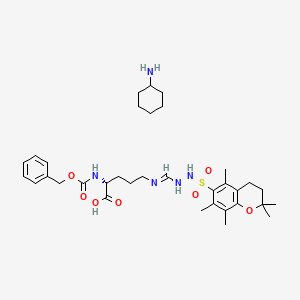


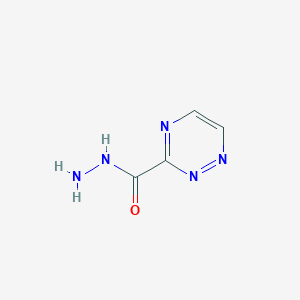
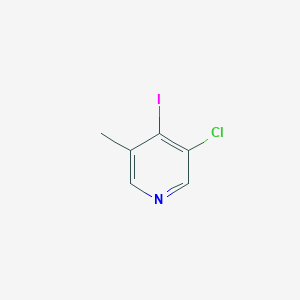
![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
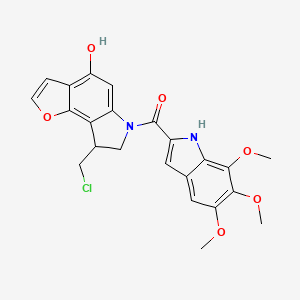


![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
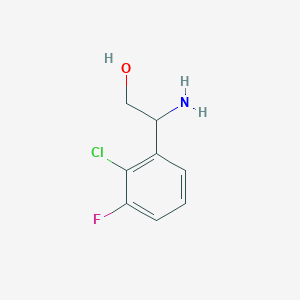
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
